

# Ethoxysilatrane: A Comprehensive Toxicological Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethoxysilatrane*

Cat. No.: *B1217619*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethoxysilatrane**, an organosilicon compound belonging to the silatrane family, has garnered interest for its unique chemical structure and biological activities. This technical guide provides a comprehensive overview of the current toxicological data available for **ethoxysilatrane**. While data is not exhaustive, existing studies on acute toxicity, irritation potential, and mutagenicity suggest a low toxicity profile. This document summarizes key toxicological endpoints, details relevant experimental methodologies based on established guidelines, and identifies areas where further research is needed to complete a thorough safety assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential applications and safety considerations of **ethoxysilatrane**.

## Introduction

Silatrane are a class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique structure imparts distinct physicochemical and biological properties.

**Ethoxysilatrane**, specifically, has been investigated for various potential applications. Understanding its toxicological profile is paramount for any further development and safe handling. This guide synthesizes the available toxicological data for **ethoxysilatrane** and related compounds, providing a foundational resource for safety and risk assessment.

## Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, short-term exposure. For **ethoxysilatrane**, the available data from oral, dermal, and inhalation routes suggest low acute toxicity.

## Quantitative Data on Acute Toxicity

The following table summarizes the available quantitative data on the acute toxicity of **ethoxysilatrane** and a related organosilicon compound.

| Endpoint                                          | Value            | Species           | Route of Administration | Reference Guideline |
|---------------------------------------------------|------------------|-------------------|-------------------------|---------------------|
| LD50                                              | > 2,000 mg/kg bw | Rat (female)      | Oral                    | OECD 423            |
| Skin Irritation                                   | No irritation    | Rabbit            | Dermal                  | OECD 404            |
| Eye Irritation                                    | No irritation    | Rabbit            | Dermal                  | OECD 405            |
| LC50 (related compound: ethoxy(trimethyl) silane) | > 20.57 mg/L air | Rat (male/female) | Inhalation              | OECD 436            |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air that kills 50% of the test animals during the observation period.

## Experimental Protocols for Acute Toxicity Testing

The methodologies for the key acute toxicity studies are based on internationally recognized OECD guidelines.

This method involves the administration of the test substance in a stepwise procedure using a small number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose determines the subsequent dosing, allowing for the classification of the substance's toxicity.

- Test Animals: Typically, young adult female rats are used.
- Administration: The substance is administered orally by gavage in a single dose.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

This test evaluates the potential of a substance to cause irritation or corrosion to the skin.

- Test Animals: Albino rabbits are typically used.
- Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a specified duration (usually 4 hours).
- Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

This test assesses the potential of a substance to cause irritation or damage to the eye.

- Test Animals: Albino rabbits are commonly used.
- Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of each animal.
- Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours).

## Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. The available data for **ethoxysilatrane** from a bacterial reverse mutation assay is negative.

## Quantitative Data on Genotoxicity

| Assay                                  | Result   | Test System            | Metabolic Activation | Reference Guideline |
|----------------------------------------|----------|------------------------|----------------------|---------------------|
| Bacterial Reverse Mutation (Ames Test) | Negative | Salmonella typhimurium | With and without S9  | OECD 471            |

## Experimental Protocol for Genotoxicity Testing

The Ames test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The test evaluates the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537).
- Procedure: The test substance, bacterial strains, and (in some plates) a metabolic activation system (S9 fraction from rat liver) are combined and plated on a minimal agar medium.
- Evaluation: After incubation, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control plates. A significant increase in revertant colonies indicates a mutagenic potential.

## Repeated Dose Toxicity, Carcinogenicity, and Reproductive and Developmental Toxicity

Currently, there is a lack of publicly available data on the chronic toxicity, carcinogenicity, and reproductive and developmental toxicity of **ethoxysilatrane**. Standardized testing according to OECD guidelines would be necessary to fully characterize the toxicological profile in these areas.

## Mechanism of Action

While the toxicological mechanisms of **ethoxysilatrane** are not well-defined, one study has elucidated its mechanism of action in a non-toxic context. Intraperitoneal administration of 1-

**ethoxysilatrane** in rats was found to have a hypocholesterolemic effect. This was attributed to the inhibition of cholesterol biosynthesis through the inactivation of the rate-limiting enzyme, 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. The study indicated that this inactivation occurs via an indirect mechanism.

## Visualizations

### Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)

[Click to download full resolution via product page](#)

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

## Logical Relationship in the Ames Test

[Click to download full resolution via product page](#)

Caption: Logical flow of the Ames test for mutagenicity.

## Conclusion

Based on the currently available toxicological data, **ethoxysilatrane** exhibits a low order of acute toxicity via the oral route and is not a skin or eye irritant. Furthermore, it did not show mutagenic potential in the Ames test. While this initial profile is favorable, a comprehensive safety assessment requires further investigation into repeated dose toxicity, carcinogenicity, and reproductive and developmental effects. The information and experimental frameworks provided in this guide serve as a valuable resource for directing future toxicological studies and for making informed decisions regarding the potential applications and handling of **ethoxysilatrane**. It is recommended that any further development of this compound be accompanied by a thorough toxicological evaluation following established international guidelines.

- To cite this document: BenchChem. [Ethoxysilatrane: A Comprehensive Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1217619#toxicological-profile-of-ethoxysilatrane\]](https://www.benchchem.com/product/b1217619#toxicological-profile-of-ethoxysilatrane)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)